Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 89502-04-5
VCID: VC7809662
InChI: InChI=1S/C5H6N2O4S2/c1-11-4(8)3-5(12-2-7-3)13(6,9)10/h2H,1H3,(H2,6,9,10)
SMILES: COC(=O)C1=C(SC=N1)S(=O)(=O)N
Molecular Formula: C5H6N2O4S2
Molecular Weight: 222.2 g/mol

Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

CAS No.: 89502-04-5

Cat. No.: VC7809662

Molecular Formula: C5H6N2O4S2

Molecular Weight: 222.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate - 89502-04-5

Specification

CAS No. 89502-04-5
Molecular Formula C5H6N2O4S2
Molecular Weight 222.2 g/mol
IUPAC Name methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C5H6N2O4S2/c1-11-4(8)3-5(12-2-7-3)13(6,9)10/h2H,1H3,(H2,6,9,10)
Standard InChI Key BPLOHXUVMDRKPV-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC=N1)S(=O)(=O)N
Canonical SMILES COC(=O)C1=C(SC=N1)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate belongs to the thiazole family, a class of heterocyclic compounds distinguished by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C₅H₆N₂O₄S₂, with a molecular weight of 222.242 g/mol and an exact mass of 221.977 g/mol . Key structural features include:

  • A thiazole ring (positions 1–3) providing aromatic stability and electronic diversity.

  • A sulfamoyl group (-SO₂NH₂) at position 5, contributing to hydrogen-bonding capacity and electrophilic reactivity.

  • A methyl carboxylate ester (-COOCH₃) at position 4, enhancing solubility in organic solvents.

Physicochemical Metrics

PropertyValue
Molecular Weight222.242 g/mol
Exact Mass221.977 g/mol
Polar Surface Area (PSA)135.97 Ų
LogP (Partition Coefficient)1.358

The relatively high PSA (135.97 Ų) suggests strong polarity, likely due to the sulfamoyl and carboxylate groups, while the moderate LogP value indicates balanced lipophilicity .

Synthesis and Production Strategies

Synthetic Routes

The synthesis of methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate typically involves sequential functionalization of a thiazole precursor. A plausible route includes:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones or esters under basic conditions.

  • Sulfamoylation: Introduction of the sulfamoyl group via reaction with sulfamoyl chloride (H₂NSO₂Cl) or sulfamic acid derivatives.

  • Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic or dehydrating conditions.

Key challenges include regioselectivity in sulfamoylation and avoiding over-functionalization of the thiazole ring. Industrial-scale production may employ continuous flow reactors to optimize yield and purity.

Industrial Scalability

  • Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) enhance reagent solubility.

  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate sulfamoylation.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography ensures high purity.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

  • Sulfamoyl Group: Participates in nucleophilic substitution (e.g., with amines to form sulfonamides).

  • Carboxylate Ester: Undergoes hydrolysis to carboxylic acids or transesterification.

  • Thiazole Ring: Susceptible to electrophilic aromatic substitution at electron-rich positions.

Representative Reactions

Reaction TypeReagents/ConditionsProduct
Sulfonamide FormationAniline, DCM, RTN-Phenylsulfonamide derivative
Ester HydrolysisNaOH, H₂O, reflux5-Sulfamoylthiazole-4-carboxylic acid
Ring FunctionalizationHNO₃, H₂SO₄, 0°CNitro-substituted analog

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundKey DifferencesBioactivity Profile
Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylateChlorosulfonyl (-SO₂Cl) vs. sulfamoylHigher electrophilicity
Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylateRing substitution patternVaried enzyme inhibition
Methyl 5-formyl-1,3-thiazole-4-carboxylateAldehyde (-CHO) vs. sulfamoylIntermediate in drug synthesis

The sulfamoyl group’s hydrogen-bonding capacity distinguishes methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate, enabling stronger target binding compared to chlorosulfonyl or formyl analogues .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with biological targets like DHPS or tubulin.

  • Derivative Libraries: Synthesize analogs with modified sulfamoyl substituents.

  • Formulation Development: Explore prodrug strategies to enhance bioavailability.

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